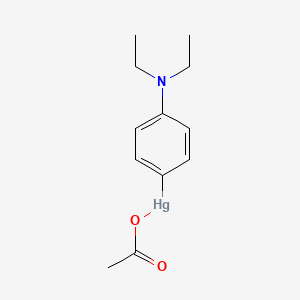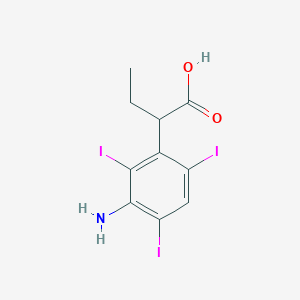
2-(3-Amino-2,4,6-triiodophenyl)butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-2,4,6-triiodophenyl)butyric acid is a chemical compound known for its significant iodine content. This compound is often used in various scientific and industrial applications due to its unique properties. It is structurally characterized by the presence of three iodine atoms attached to a phenyl ring, an amino group, and a butyric acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2,4,6-triiodophenyl)butyric acid typically involves the iodination of a phenyl ring followed by the introduction of an amino group and a butyric acid side chain. One common method involves the following steps:
Iodination: The phenyl ring is iodinated using iodine and an oxidizing agent such as nitric acid.
Amination: The iodinated phenyl ring is then reacted with ammonia or an amine to introduce the amino group.
Butyric Acid Addition: Finally, the butyric acid moiety is introduced through a reaction with butyric anhydride or butyric acid chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination and amination processes, often using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Amino-2,4,6-triiodophenyl)butyric acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or bromine.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Deiodinated derivatives.
Substitution: Halogenated derivatives with different halogens or functional groups.
Applications De Recherche Scientifique
2-(3-Amino-2,4,6-triiodophenyl)butyric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of iodine metabolism and thyroid function.
Medicine: Investigated for its potential use as a radiographic contrast agent due to its high iodine content.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Amino-2,4,6-triiodophenyl)butyric acid involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms in the compound can interact with iodine-binding proteins, affecting their function. Additionally, the amino group can form hydrogen bonds with various biomolecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iopanoic Acid: Another iodine-rich compound used as a radiographic contrast agent.
Tyropanoic Acid: Similar in structure and used for similar applications.
Uniqueness
2-(3-Amino-2,4,6-triiodophenyl)butyric acid is unique due to its specific combination of an amino group, three iodine atoms, and a butyric acid moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
21762-25-4 |
|---|---|
Formule moléculaire |
C10H10I3NO2 |
Poids moléculaire |
556.90 g/mol |
Nom IUPAC |
2-(3-amino-2,4,6-triiodophenyl)butanoic acid |
InChI |
InChI=1S/C10H10I3NO2/c1-2-4(10(15)16)7-5(11)3-6(12)9(14)8(7)13/h3-4H,2,14H2,1H3,(H,15,16) |
Clé InChI |
SHDHSGPFZOKKBX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=C(C(=C(C=C1I)I)N)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)

![N,N'-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide](/img/structure/B14716336.png)

![5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide](/img/structure/B14716344.png)
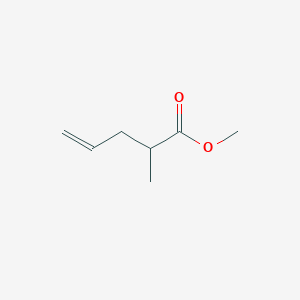

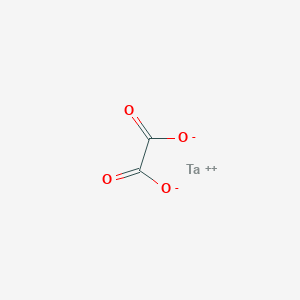
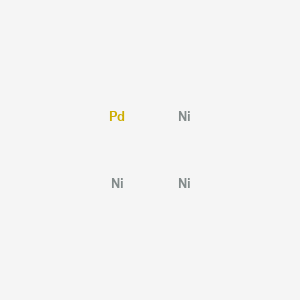
![2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14716394.png)


